molecular formula C11H13N3O B15328275 3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline

3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline

Cat. No.: B15328275
M. Wt: 203.24 g/mol
InChI Key: NZLFMNZYHWYYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline is an organic compound that features a pyrazole ring substituted with a methoxymethyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the methoxymethyl group and the aniline moiety. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The methoxymethyl group can be introduced via methylation reactions using methanol and suitable catalysts under mild conditions . The aniline moiety can be introduced through nucleophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. Catalysts and reagents are selected based on their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of certain enzymes and signaling pathways involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)phenol
  • 3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)benzene

Uniqueness

3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline is unique due to the presence of both the methoxymethyl group and the aniline moiety, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and activity profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-[1-(methoxymethyl)pyrazol-4-yl]aniline

InChI

InChI=1S/C11H13N3O/c1-15-8-14-7-10(6-13-14)9-3-2-4-11(12)5-9/h2-7H,8,12H2,1H3

InChI Key

NZLFMNZYHWYYGL-UHFFFAOYSA-N

Canonical SMILES

COCN1C=C(C=N1)C2=CC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.